molecular formula C14H11NO3S B7876041 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B7876041
M. Wt: 273.31 g/mol
InChI Key: UALRWSZTVFMFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the thienoquinoline family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid typically starts from aniline. The process involves a sequence of reactions, including Friedel-Crafts acylation, Vilsmeier-Haack formylation, nucleophilic aromatic substitution, and cyclization . The key steps are as follows:

    Friedel-Crafts Acylation: Aniline undergoes acylation to introduce the acyl group.

    Vilsmeier-Haack Formylation: The acylated product is then formylated to introduce a formyl group.

    Nucleophilic Aromatic Substitution: The formylated product undergoes nucleophilic aromatic substitution.

    Cyclization: Finally, the product is cyclized to form the thienoquinoline core.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the thienoquinoline core .

Scientific Research Applications

5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in the treatment of cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Lacks the ethyl group at the 5-position.

    5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Contains a methyl group instead of an ethyl group at the 5-position.

    4,5-Dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Lacks the oxo group at the 4-position.

Uniqueness

The presence of the ethyl group at the 5-position and the oxo group at the 4-position makes 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid unique. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development .

Properties

IUPAC Name

5-ethyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-2-15-10-6-4-3-5-8(10)12-9(13(15)16)7-11(19-12)14(17)18/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALRWSZTVFMFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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